Bencianol

概要

説明

ベンシアノールは、抗痙攣作用で知られる半合成フラボノイド化合物です。 ノルアドレナリン、5-ヒドロキシトリプタミン、アンジオテンシンII、プロスタグランジンF2a、トロンボキサンA2模倣薬などのさまざまな薬剤によって誘発される収縮を逆転させる能力が研究されています 。 ベンシアノールは、四塩化炭素によって誘発される細胞損傷に対する細胞保護効果を示しました .

準備方法

合成経路と反応条件

ベンシアノールは、ジフェニルジクロロメタンとシアニダノールから合成できます 。合成には次のステップが含まれます。

中間体の形成: ジフェニルジクロロメタンは、制御された条件下でシアニダノールと反応して、中間体を形成します。

環化: 中間体は環化して、最終生成物であるベンシアノールを形成します。

工業生産方法

ベンシアノールの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。プロセスには一般的に以下が含まれます。

原料の準備: ジフェニルジクロロメタンとシアニダノールの純度を確保します。

反応の最適化: 収率を最大化するために、温度、圧力、反応時間を制御します。

精製: 結晶化やクロマトグラフィーなどの技術を使用して、最終生成物を精製します。

化学反応の分析

反応の種類

ベンシアノールは、さまざまな種類の化学反応を起こします。これには以下が含まれます。

酸化: ベンシアノールは、酸化されてさまざまな酸化生成物を形成できます。

還元: 特定の条件下で還元されて、還元形を生成できます。

置換: ベンシアノールは、さまざまな試薬との置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。

生成される主な生成物

酸化生成物: ベンシアノールのさまざまな酸化誘導体。

還元形: 使用される還元剤に応じて、さまざまな還元形。

置換誘導体: 置換された官能基を持つ生成物。

科学研究の応用

ベンシアノールは、さまざまな科学研究の応用があります。これには以下が含まれます。

化学: フラボノイドの化学と反応の研究におけるモデル化合物として使用されます。

生物学: 血管内皮細胞に対する細胞保護効果について調査されています.

医学: 潜在的な抗痙攣作用と細胞保護作用について研究されています.

産業: 医薬品やその他の化学製品の開発に使用されています。

化学反応の分析

Types of Reactions

Bencianol undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation Products: Various oxidized derivatives of this compound.

Reduced Forms: Different reduced forms depending on the reducing agent used.

Substituted Derivatives: Products with substituted functional groups.

科学的研究の応用

Bencianol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying flavonoid chemistry and reactions.

Biology: Investigated for its cytoprotective effects on vascular endothelial cells.

Medicine: Studied for its potential anti-spasmogenic and cytoprotective properties.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

作用機序

ベンシアノールは、いくつかのメカニズムを通じて効果を発揮します。

類似の化合物との比較

類似の化合物

フラボノイド: ケルセチンやケンフェロールなどの他のフラボノイドは、ベンシアノールと構造的な類似性を共有しています。

抗痙攣薬: パパベリンやジシクロミンなどの化合物は、類似の抗痙攣作用を持っています。

独自性

ベンシアノールは、抗痙攣作用と細胞保護作用の特定の組み合わせによって独特です。 さまざまな薬剤によって誘発される収縮を逆転させる能力と、血管内皮細胞に対する保護効果は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

Flavonoids: Other flavonoids such as quercetin and kaempferol share structural similarities with Bencianol.

Anti-Spasmogenic Agents: Compounds like papaverine and dicyclomine have similar anti-spasmogenic activities.

Uniqueness

This compound is unique due to its specific combination of anti-spasmogenic and cytoprotective properties. Its ability to reverse contractions induced by a wide range of agents and its protective effects on vascular endothelial cells set it apart from other similar compounds .

生物活性

Bencianol, also known as ZY15051, is a semisynthetic flavonoid that has garnered attention for its biological activity , particularly its anti-spasmogenic properties. This article explores the compound's mechanisms, effects, and potential applications based on diverse research findings.

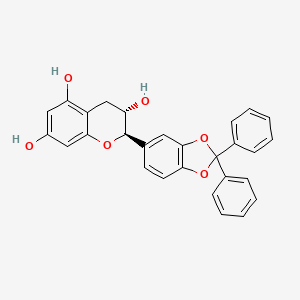

Chemical Structure and Properties

This compound is characterized by its flavonoid structure, which is known for various biological activities. The specific chemical structure contributes to its interaction with biological targets, influencing its pharmacological effects.

This compound exhibits its biological activity primarily through the following mechanisms:

- Calcium Channel Blockade : this compound has been shown to reverse contractions in human basilar arteries induced by various agonists. This indicates that it may act as a calcium channel blocker, reducing vascular smooth muscle contraction and promoting vasodilation .

- Antioxidant Activity : Flavonoids are generally recognized for their antioxidant properties, which may contribute to the protective effects of this compound against oxidative stress in vascular tissues.

Anti-Spasmogenic Effects

Research has demonstrated that this compound effectively reverses contractions in human basilar arteries. In vitro studies indicate that it can significantly reduce the contractile response induced by angiotensin II and other vasoconstrictors . This effect positions this compound as a potential therapeutic agent for conditions associated with vascular spasms, such as migraines or certain types of strokes.

Case Studies

- Study on Human Basilar Arteries :

-

Vascular Response Modulation :

- Objective : To evaluate the influence of gender on cerebrovascular responses to angiotensin II and the role of this compound.

- Findings : The study suggested that this compound could modulate vascular responses differently based on gender, indicating a need for further investigation into personalized treatment approaches .

Research Findings Summary

| Study | Objective | Key Findings |

|---|---|---|

| Assess anti-spasmogenic effects | Reversed contractions in human basilar arteries | |

| Gender influence on vascular responses | Modulated responses to angiotensin II |

Potential Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Migraine Treatment : Due to its ability to relax vascular smooth muscle, it may be effective in alleviating migraine symptoms.

- Cerebrovascular Disorders : Its vasodilatory effects could make it beneficial for patients suffering from conditions like transient ischemic attacks (TIAs) or stroke.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Bencianol, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer: Begin with nucleophilic substitution or Grignard reactions, followed by purification via fractional distillation or HPLC. Characterize intermediates/purity using NMR (1H/13C), IR spectroscopy, and mass spectrometry. Track reaction efficiency via TLC or GC-MS. Optimize conditions (temperature, catalyst load) using factorial design .

Q. How can researchers validate this compound’s physicochemical properties (e.g., solubility, stability) under varying experimental conditions?

- Methodological Answer: Conduct phase-solubility studies in solvents (polar/nonpolar) at controlled temperatures. Assess stability via accelerated degradation studies (pH, light, heat) with HPLC quantification. Compare results against computational predictions (e.g., Hansen solubility parameters) to identify discrepancies .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer: Use cell viability assays (MTT/XTT) on immortalized cell lines to assess cytotoxicity. Pair with enzyme inhibition assays (e.g., kinase targets) to evaluate mechanistic activity. Normalize data to positive/negative controls and validate reproducibility across ≥3 biological replicates .

Q. How should researchers design a pharmacokinetic study for this compound in rodent models?

- Methodological Answer: Administer via oral/intravenous routes; collect blood/tissue samples at timed intervals. Quantify plasma concentrations using LC-MS/MS. Calculate parameters (Cmax, AUC, t½) via non-compartmental analysis. Account for interspecies variability by adjusting dose based on body surface area .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Validate assumptions via residual plots and normality tests (Shapiro-Wilk). Report confidence intervals and effect sizes .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different model systems?

- Methodological Answer: Perform systematic reviews to identify confounding variables (e.g., dosing regimens, solvent carriers). Replicate conflicting studies under standardized conditions. Apply meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., in vitro vs. in vivo) .

Q. What strategies optimize this compound’s bioavailability in targeted drug delivery systems?

- Methodological Answer: Develop nanoparticle formulations (liposomal/PEGylated) and assess encapsulation efficiency via dialysis. Evaluate release kinetics in simulated physiological fluids. Use confocal microscopy or PET imaging to track biodistribution in vivo. Compare to free this compound controls .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) data from treated vs. untreated samples. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Validate key targets via CRISPR/Cas9 knockout models .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer: Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via Plackett-Burman screening. Use response surface methodology (RSM) to establish a design space. Monitor intermediates with in-line PAT tools (e.g., FTIR) for real-time adjustments .

Q. How should researchers address ethical and methodological challenges in human trials involving this compound?

- Methodological Answer: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) during trial design. Use randomized, double-blind protocols with placebo arms. Predefine endpoints and interim analysis points to avoid bias. Ensure informed consent and data anonymization per IRB guidelines .

Q. III. Data Presentation & Validation

- Comparative Tables: Include tables contrasting synthetic yields (e.g., Method A: 65% vs. Method B: 82%), pharmacokinetic parameters, or omics-derived pathway scores.

- Statistical Reporting: Provide p-values, effect sizes, and reproducibility metrics (e.g., intra-assay CV <15%).

- Conflict Resolution: Use funnel plots in meta-analyses to detect publication bias; apply sensitivity analyses to confirm robustness .

特性

IUPAC Name |

(2R,3S)-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-14-22(30)21-16-23(31)27(32-25(21)15-20)17-11-12-24-26(13-17)34-28(33-24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23,27,29-31H,16H2/t23-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJOOUAZHCZCOW-WNCULLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234667 | |

| Record name | Bencianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85443-48-7 | |

| Record name | (2R,3S)-2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85443-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bencianol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085443487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bencianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bencianol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCIANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A4TVM56F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。